molecular formula C12H21NO3Si B1389989 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine CAS No. 1138443-91-0

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

Cat. No.: B1389989
CAS No.: 1138443-91-0
M. Wt: 255.38 g/mol
InChI Key: GDXMJVFGSOEQDV-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, dimethoxymethyl, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypyridine, trimethylsilyl chloride, and dimethoxymethane.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting material and facilitate nucleophilic substitution reactions.

    Stepwise Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.

    Purification Techniques: Employing purification techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

    Quality Control: Implementing quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or dimethoxymethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological systems and as a probe to investigate enzyme-catalyzed reactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine: The compound itself.

    3-Methoxypyridine: A simpler analog with only a methoxy group on the pyridine ring.

    4-(Trimethylsilyl)-pyridine: A compound with a trimethylsilyl group on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[3-(dimethoxymethyl)-5-methoxypyridin-4-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3Si/c1-14-10-8-13-7-9(12(15-2)16-3)11(10)17(4,5)6/h7-8,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXMJVFGSOEQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673844
Record name 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-91-0
Record name 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138443-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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